molecular formula C12H8O3S2 B14741323 Thianthrene 5,5,10-trioxide CAS No. 2362-54-1

Thianthrene 5,5,10-trioxide

Cat. No.: B14741323
CAS No.: 2362-54-1
M. Wt: 264.3 g/mol
InChI Key: VYWIQWXWMFAMTN-UHFFFAOYSA-N
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Description

Thianthrene 5,5,10-trioxide is a sulfur-containing heterocyclic compound characterized by a dibenzo-fused 1,4-dithiine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Thianthrene 5,5,10-trioxide can be synthesized through several methods. One common approach involves the oxidation of thianthrene using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the trioxide derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Thianthrene 5,5,10-trioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert this compound back to thianthrene or other lower oxidation state compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thianthrene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate reaction conditions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of thianthrene.

    Reduction: Thianthrene and other lower oxidation state compounds.

    Substitution: Functionalized thianthrene derivatives with diverse chemical properties.

Scientific Research Applications

Thianthrene 5,5,10-trioxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of novel compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of thianthrene 5,5,10-trioxide involves its ability to undergo redox reactions and interact with various molecular targets. The compound’s sulfur atoms play a crucial role in its reactivity, enabling it to participate in electron transfer processes and form stable complexes with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Thianthrene: The parent compound of thianthrene 5,5,10-trioxide, with similar structural features but different oxidation states.

    Thianthrene 5-oxide: A related compound with a lower oxidation state, exhibiting distinct chemical properties.

    Dibenzothiophene: Another sulfur-containing heterocyclic compound with structural similarities to thianthrene.

Uniqueness

This compound is unique due to its specific oxidation state and the presence of three oxygen atoms

Properties

IUPAC Name

thianthrene 5,5,10-trioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S2/c13-16-9-5-1-3-7-11(9)17(14,15)12-8-4-2-6-10(12)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWIQWXWMFAMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450179
Record name Thianthrene, 5,5,10-trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-54-1
Record name Thianthrene, 5,5,10-trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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